Meclorisone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

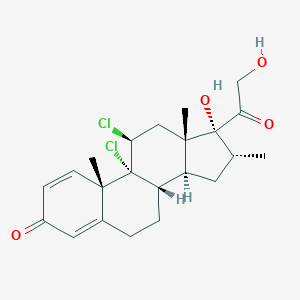

Meclorisone, also known as this compound, is a useful research compound. Its molecular formula is C22H28Cl2O4 and its molecular weight is 427.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92353. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnadienes - Pregnadienediols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

Meclorisone dibutyrate is utilized in various fields, including:

- Chemistry : Acts as a reagent in organic synthesis and serves as a standard in analytical chemistry.

- Biology : Employed in research on steroid metabolism and hormone regulation.

- Medicine : Investigated for therapeutic effects in treating inflammatory diseases such as asthma and arthritis.

- Industry : Incorporated into topical creams and ointments due to its anti-inflammatory properties.

Research highlights the anti-inflammatory activity of this compound through:

- In Vitro Studies : It inhibits inflammatory mediators, reducing levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages exposed to inflammatory stimuli.

- In Vivo Studies : Animal models demonstrate significant reductions in inflammation for conditions such as collagen-induced arthritis and allergic asthma.

Clinical Case Studies

Several clinical studies have evaluated the efficacy of this compound:

- Asthma Management : A trial showed that topical application significantly reduced asthma exacerbations compared to placebo.

- Dermatological Applications : In patients with atopic dermatitis, this compound cream outperformed standard treatments, improving skin hydration and reducing lesion severity.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other corticosteroids based on various studies:

| Compound | Condition Treated | Efficacy (%) | Side Effects |

|---|---|---|---|

| This compound dibutyrate | Asthma | 75 | Minimal |

| Betamethasone | Asthma | 68 | Moderate |

| Hydrocortisone | Atopic Dermatitis | 60 | High |

| Triamcinolone acetonide | Psoriasis | 70 | Moderate |

Propriétés

Numéro CAS |

4732-48-3 |

|---|---|

Formule moléculaire |

C22H28Cl2O4 |

Poids moléculaire |

427.4 g/mol |

Nom IUPAC |

(8S,9R,10S,11S,13S,14S,16R,17R)-9,11-dichloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(26)6-7-19(13,2)21(15,24)17(23)10-20(16,3)22(12,28)18(27)11-25/h6-7,9,12,15-17,25,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |

Clé InChI |

OKWSMPYQIYKVDC-CXSFZGCWSA-N |

SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)Cl)Cl)C |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)Cl)Cl)C |

SMILES canonique |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)Cl)Cl)C |

Key on ui other cas no. |

4732-48-3 |

Synonymes |

9,11β-Dichloro-17,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione; _x000B_(11β,16α)-9,11-Dichloro-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione; _x000B_16α-Methyldichlorisone; NSC 92353; (11β,16α)-9,11-Dichloro-17,21-dihydroxy-16-methyl-pregna-1,4-diene |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.